

# Application Notes and Protocols for (+)-trans-C75 in Apoptosis Induction

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## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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These application notes provide a comprehensive guide to using **(+)-trans-C75**, a potent inhibitor of fatty acid synthase (FASN), for inducing apoptosis in cell culture experiments.<sup>[1]</sup> This document includes detailed protocols for cell treatment, viability assays, and apoptosis detection, along with a summary of recommended incubation times and concentrations.

## Introduction

**(+)-trans-C75** is a synthetic small molecule that effectively inhibits FASN, a key enzyme in the de novo synthesis of fatty acids.<sup>[1]</sup> Many cancer cells exhibit elevated FASN expression, making it a significant target for therapeutic intervention.<sup>[1]</sup> **(+)-trans-C75** has been shown to induce apoptosis and cell cycle arrest in various cancer models, primarily by disrupting lipid metabolism.<sup>[1][2]</sup> It also activates Carnitine Palmitoyltransferase 1A (CPT1A), an enzyme involved in fatty acid oxidation.<sup>[1]</sup>

## Data Presentation

The following tables summarize the recommended working concentrations and incubation times for **(+)-trans-C75** to induce apoptosis and related cellular effects in various cell lines.

Table 1: Recommended Working Concentrations and Incubation Times for **(+)-trans-C75**

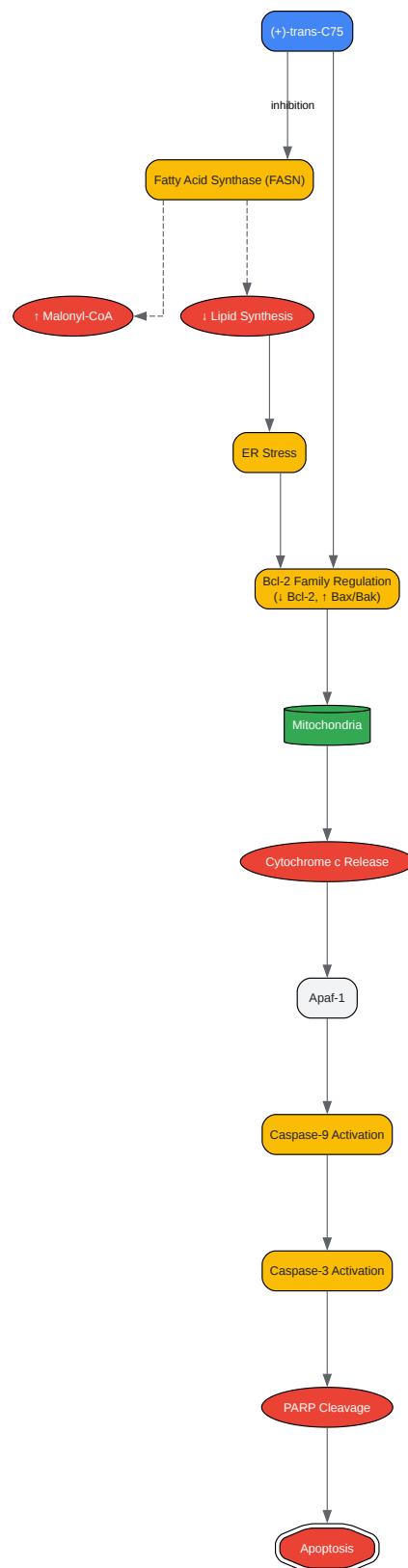
Cell Line(s)	Working Concentration (μM)	Incubation Time	Observed Effect	Source
PC3, UVW, LNCaP, SK-N- BE(2c), MCF7	35	24 hours	Radiosensitizing activity, increased expression of FATP1 and CD36	[1]
HEK293T	10, 50, 100	2, 6, 12, 24, 48 hours	Induction of mitochondrial dysfunction	[1]
PC3, LNCaP	5, 25, 35, 50	3, 6, 24 hours	Apoptosis induction enhanced by radiation	[3]
A-375 (Melanoma)	20 - 160	24 - 48 hours	Reduction in viability (20.8 - 87.1%)	[4]
SUDHL4, SUDHL5, SUDHL10 (DLBCL)	25, 50	24 hours	Activation of caspases	[5]

Table 2: IC50 Values of (+)-trans-C75 in Various Assays

Assay Type	Cell Line/Target	IC50 (μM)	Source
Clonogenic Assay	Cancer cell lines	35	[3]
Spheroid Growth Assay	Cancer cell lines	~50	[3][6]
FASN Inhibition (in human A375 cells)	A375	32.43	[3]

## Signaling Pathway

The primary mechanism of **(+)-trans-C75**-induced apoptosis involves the inhibition of FASN, leading to the activation of the intrinsic mitochondrial apoptotic pathway.

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Caption: **(+)-trans-C75** induced apoptosis pathway.

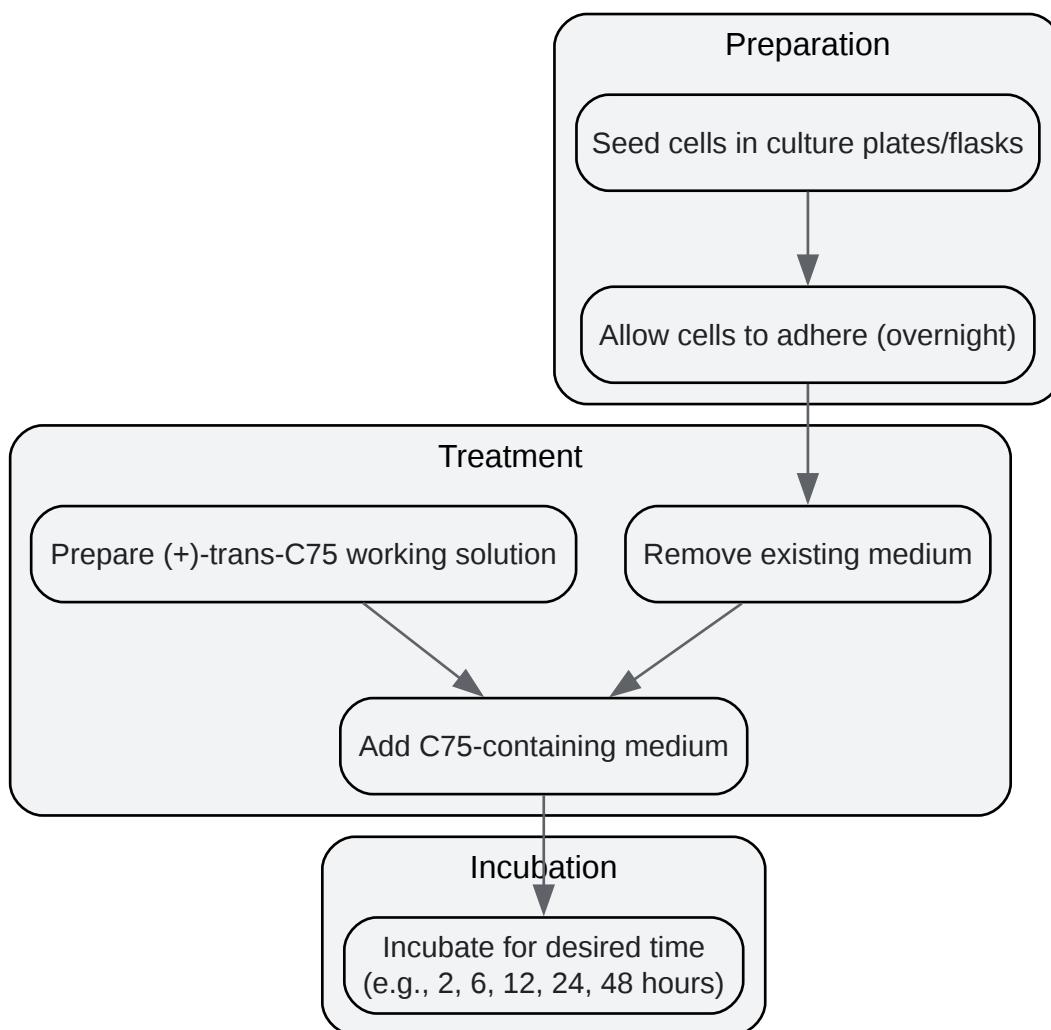
# Experimental Protocols

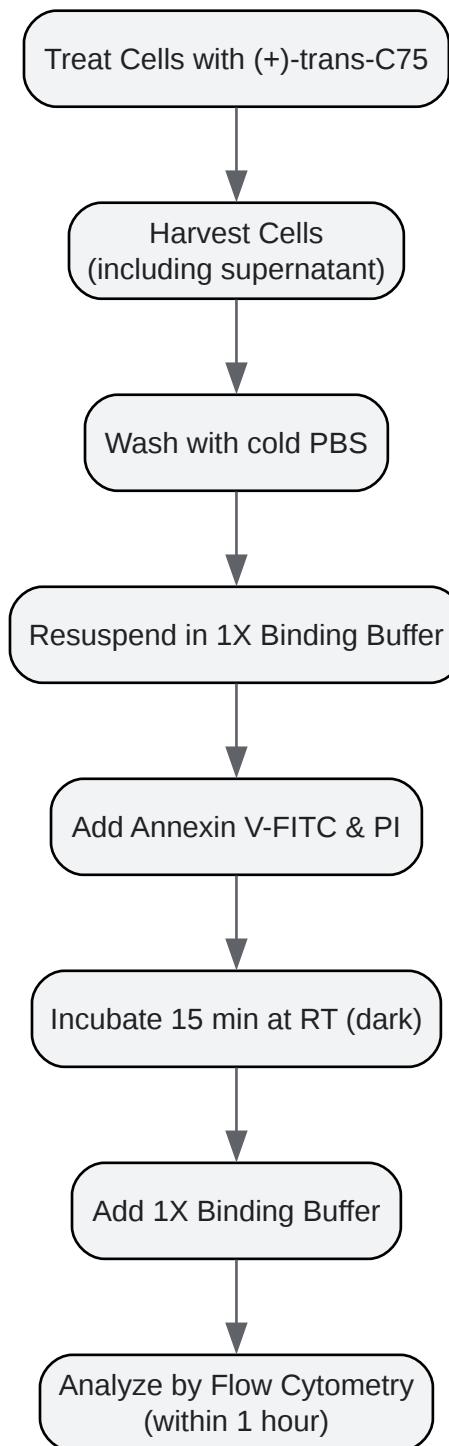
## Materials:

- **(+)-trans-C75** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)[1]
- Complete cell culture medium
- Sterile microcentrifuge tubes and pipette tips

## Protocol:

- Stock Solution (10 mM):
  - Weigh the appropriate amount of **(+)-trans-C75** powder.
  - Dissolve in anhydrous DMSO to a final concentration of 10 mM. Vortex until fully dissolved. Gentle warming to 37°C may assist dissolution.[1]
  - Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[1]
  - Store stock solutions at -20°C for short-term or -80°C for long-term storage.[1]
- Working Solution:
  - Thaw an aliquot of the 10 mM stock solution at room temperature.[1]
  - Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare 1 mL of 50 µM working solution, add 5 µL of the 10 mM stock to 995 µL of medium.[1]
  - Mix thoroughly by gentle pipetting.





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## References

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